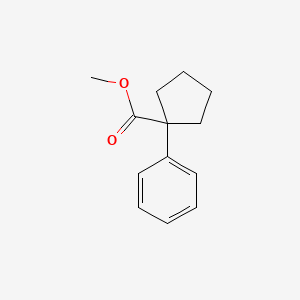

Methyl 1-phenylcyclopentane-1-carboxylate

Description

Methyl 1-phenylcyclopentane-1-carboxylate (CAS: 4535-96-0) is an ester derivative of 1-phenylcyclopentane-1-carboxylic acid, featuring a cyclopentane ring substituted with a phenyl group and a methyl ester moiety at the 1-position. This compound is structurally characterized by its bicyclic framework, combining aromatic and alicyclic elements. It is primarily utilized as a pharmaceutical intermediate and in organic synthesis due to its stereochemical rigidity and functional versatility . The methyl ester group enhances its solubility in organic solvents compared to the parent carboxylic acid, making it a preferred candidate for derivatization reactions .

Properties

IUPAC Name |

methyl 1-phenylcyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-12(14)13(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBVXUDPIGVGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4535-96-0 | |

| Record name | methyl 1-phenylcyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-phenylcyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-phenylcyclopentane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: 1-phenylcyclopentane-1-carboxylic acid.

Reduction: 1-phenylcyclopentanol.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Organic Synthesis

Methyl 1-phenylcyclopentane-1-carboxylate is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions, including:

- Diels-Alder Reactions : The compound can participate in Diels-Alder cycloadditions, forming complex cyclic structures that are valuable in synthetic chemistry.

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Diels-Alder | Cycloadducts with dienophiles | 70-85 |

Pharmaceutical Applications

The compound serves as a building block in the development of pharmaceutical agents. Its derivatives have been explored for their biological activity:

- Anticoagulant Development : Research indicates that derivatives of this compound exhibit activity as factor Xa inhibitors, which are crucial in anticoagulant therapy.

Material Science

In materials science, this compound is used in the synthesis of polymers and other materials due to its functional groups:

- Polymerization : The compound can act as a monomer in the creation of copolymers, enhancing material properties such as flexibility and thermal stability.

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Copolymer Synthesis | Flexible Polymers | Improved elasticity |

Case Study 1: Synthesis of Anticoagulants

A study published in Journal of Medicinal Chemistry investigated the synthesis of novel anticoagulants derived from this compound. The researchers synthesized several derivatives and evaluated their potency against factor Xa. The most promising compounds showed IC50 values in the low nanomolar range, indicating strong anticoagulant activity.

Case Study 2: Diels-Alder Reactions

In another research article from Tetrahedron Letters, this compound was used as a diene in Diels-Alder reactions to synthesize complex bicyclic systems. The study reported high yields (up to 90%) and excellent regioselectivity, demonstrating its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of methyl 1-phenylcyclopentane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ester Derivatives

Methyl 1-phenylcyclopentane-1-carboxylate belongs to a broader class of 1-phenylcyclopentane-1-carboxylate esters. Key analogs include:

Key Observations :

- Ester Group Impact: The methyl ester (204.24 g/mol) is smaller and less polar than Caramiphen’s 2-(diethylamino)ethyl group (325.87 g/mol), reducing its bioavailability but enhancing synthetic utility .

- Ring Size : Cyclopropane derivatives (e.g., CAS: 6121-42-2) exhibit higher ring strain, leading to greater reactivity in ring-opening reactions compared to the more stable cyclopentane core .

Physicochemical Properties

A comparison of key physicochemical parameters:

| Property | This compound | Methyl Cyclopentanecarboxylate | Caramiphen Hydrochloride |

|---|---|---|---|

| Boiling Point | Not reported | 156–158°C (at 760 mmHg) | Decomposes at >200°C |

| Solubility | Soluble in DCM, THF, ethers | Miscible with polar solvents | Water-soluble (as hydrochloride) |

| Hydrogen Bonding Capacity | Limited (ester carbonyl only) | Similar ester group | High (tertiary amine and ester) |

Analysis :

Biological Activity

Methyl 1-phenylcyclopentane-1-carboxylate (MPC) is an organic compound with the molecular formula CHO. Its unique structure and properties have led to interest in its biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of MPC, synthesizing findings from various studies, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

MPC features a cyclopentane ring substituted with a phenyl group and a carboxylate moiety. This configuration contributes to its lipophilicity and ability to interact with biological membranes. The compound's structure can be represented as follows:

Anticancer Potential

Recent studies have indicated that MPC may possess anticancer properties. In silico molecular docking studies suggest that MPC interacts favorably with various tumor markers, potentially inhibiting their activity. For instance, a study highlighted its binding affinity towards specific proteins involved in cancer progression, suggesting that MPC could serve as a lead compound for developing new anticancer drugs .

Enzyme Inhibition

MPC has been investigated for its ability to inhibit certain enzymes. Similar compounds in its class have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, making it essential to evaluate the enzyme interaction profile of MPC .

Case Study 1: Structure-Based Drug Design

In a notable case study, researchers employed structure-based drug design to explore the interactions of phenyl-substituted cyclopentane derivatives with BACE-1, an enzyme implicated in Alzheimer's disease. Although MPC was not the primary focus, insights from this study provide a framework for understanding how similar compounds might exhibit biological activity through enzyme inhibition .

Case Study 2: Anticancer Activity Assessment

Another study focused on the synthesis of related compounds and their biological evaluation against cancer cell lines. The results indicated that derivatives of cyclopentane carboxylates showed significant cytotoxicity against various cancer types, supporting the hypothesis that MPC and its analogs could be developed further for therapeutic use .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

Q & A

Q. What are the common synthetic routes for Methyl 1-phenylcyclopentane-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via esterification of 1-phenylcyclopentane-1-carboxylic acid with methanol using acid catalysts (e.g., sulfuric acid) under reflux conditions . Alternative routes may involve alkylation of cyclopentane derivatives, as seen in structurally similar compounds, where intermediates like 1-phenylcyclopropanecarboxylic acid are functionalized via nucleophilic substitution or coupling reactions . Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- 1H-NMR : To confirm substituent positions and cyclopentane ring conformation. For example, methyl ester protons resonate near δ 3.8 ppm, while aromatic protons from the phenyl group appear between δ 7.1–7.5 ppm .

- IR Spectroscopy : To identify ester carbonyl stretches (~1700–1750 cm⁻¹) and phenyl C-H bending modes .

- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated for related cyclopentane carboxylates .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is validated using:

- HPLC/GC : Quantitative analysis with retention time matching against standards .

- Melting Point Analysis : Consistency with literature values (e.g., 110–114°C for analogous cyclopentane derivatives) .

- TLC : To detect impurities during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., ethyl acetate) enhance esterification efficiency .

- Catalyst Screening : Acidic resins or enzymatic catalysts may reduce side reactions compared to traditional H₂SO₄ .

- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and byproduct formation .

- DOE (Design of Experiments) : Statistical modeling to identify critical parameters (e.g., molar ratios, reaction time) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions arise from conformational flexibility or impurities. Strategies include:

- Cross-Validation : Combining NMR, IR, and mass spectrometry to confirm functional groups .

- Computational Modeling : DFT calculations to predict NMR chemical shifts or compare with experimental data .

- Crystallography : Resolving ambiguities in stereochemistry or bond lengths, as shown for co-crystals of related carboxylates .

Q. What are the applications of this compound in drug discovery?

- Methodological Answer : The compound serves as:

- Building Block : For synthesizing carbamate or amide derivatives with bioactivity, leveraging its rigid cyclopentane core .

- Pharmacophore Mimic : The phenyl and ester groups mimic natural ligands in receptor-binding studies (e.g., serotonin receptors) .

- Prodrug Development : Ester hydrolysis in vivo can release active carboxylic acids, as seen in prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.